molecular formula C12H17N3O2 B1387365 {N}-(2-aminoethyl)-4-(propionylamino)benzamide CAS No. 1105193-31-4

{N}-(2-aminoethyl)-4-(propionylamino)benzamide

Cat. No. B1387365
M. Wt: 235.28 g/mol
InChI Key: TZEUESANNVYGNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-aminoethyl)-4-(propionylamino)benzamide, also known as PAOPA, is a small molecule that has been studied for its potential therapeutic applications. PAOPA is a derivative of benzamide and has been shown to have various biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of {N}-(2-aminoethyl)-4-(propionylamino)benzamide is not fully understood. However, it has been proposed that {N}-(2-aminoethyl)-4-(propionylamino)benzamide exerts its effects by inhibiting the activity of various enzymes such as histone deacetylases (HDACs), matrix metalloproteinases (MMPs), and protein kinase C (PKC). {N}-(2-aminoethyl)-4-(propionylamino)benzamide has also been shown to modulate the expression of various genes involved in apoptosis, angiogenesis, and inflammation.

Biochemical And Physiological Effects

{N}-(2-aminoethyl)-4-(propionylamino)benzamide has been shown to have various biochemical and physiological effects. {N}-(2-aminoethyl)-4-(propionylamino)benzamide has been shown to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the expression of anti-apoptotic proteins. {N}-(2-aminoethyl)-4-(propionylamino)benzamide has also been shown to inhibit angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF) and inhibiting the activity of MMPs. In addition, {N}-(2-aminoethyl)-4-(propionylamino)benzamide has been shown to reduce oxidative stress and inflammation by inhibiting the expression of pro-inflammatory cytokines and increasing the expression of antioxidant enzymes.

Advantages And Limitations For Lab Experiments

{N}-(2-aminoethyl)-4-(propionylamino)benzamide has several advantages for lab experiments. {N}-(2-aminoethyl)-4-(propionylamino)benzamide is a small molecule that can be easily synthesized and purified. {N}-(2-aminoethyl)-4-(propionylamino)benzamide has also been shown to have low toxicity and high stability. However, {N}-(2-aminoethyl)-4-(propionylamino)benzamide has some limitations for lab experiments. {N}-(2-aminoethyl)-4-(propionylamino)benzamide has poor solubility in water and requires the use of organic solvents for in vitro experiments. {N}-(2-aminoethyl)-4-(propionylamino)benzamide also has poor bioavailability and requires the use of high concentrations for in vivo experiments.

Future Directions

{N}-(2-aminoethyl)-4-(propionylamino)benzamide has several potential future directions for research. {N}-(2-aminoethyl)-4-(propionylamino)benzamide can be further studied for its potential therapeutic applications in other diseases such as diabetes, obesity, and autoimmune diseases. {N}-(2-aminoethyl)-4-(propionylamino)benzamide can also be further studied for its potential use as a drug delivery system for targeted therapy. In addition, {N}-(2-aminoethyl)-4-(propionylamino)benzamide can be further studied for its mechanism of action and its interaction with other molecules. Overall, {N}-(2-aminoethyl)-4-(propionylamino)benzamide has great potential for future research and development in the field of medicine.

Scientific Research Applications

{N}-(2-aminoethyl)-4-(propionylamino)benzamide has been studied for its potential therapeutic applications in various fields such as cancer, neurodegenerative diseases, and cardiovascular diseases. {N}-(2-aminoethyl)-4-(propionylamino)benzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo by inducing apoptosis and inhibiting angiogenesis. {N}-(2-aminoethyl)-4-(propionylamino)benzamide has also been shown to have neuroprotective effects by inhibiting oxidative stress and reducing inflammation. In addition, {N}-(2-aminoethyl)-4-(propionylamino)benzamide has been shown to have cardioprotective effects by reducing myocardial ischemia/reperfusion injury.

properties

IUPAC Name

N-(2-aminoethyl)-4-(propanoylamino)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-2-11(16)15-10-5-3-9(4-6-10)12(17)14-8-7-13/h3-6H,2,7-8,13H2,1H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZEUESANNVYGNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)C(=O)NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{N}-(2-aminoethyl)-4-(propionylamino)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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